

An In-Depth Technical Guide to 2-(Piperazin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Cyanobenzyl)piperazine

Cat. No.: B060602

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-(Piperazin-1-ylmethyl)benzonitrile. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of piperazine-containing compounds.

Chemical Structure and Identifiers

2-(Piperazin-1-ylmethyl)benzonitrile is a chemical compound featuring a benzonitrile moiety linked to a piperazine ring through a methylene bridge. The structural formula and key chemical identifiers are summarized below.

Identifier	Value
IUPAC Name	2-(Piperazin-1-ylmethyl)benzonitrile
CAS Number	174609-74-6[1][2]
Molecular Formula	C ₁₂ H ₁₅ N ₃ [1]
Molecular Weight	201.27 g/mol [1]
SMILES	C1CNCCN1Cc2cccc2C#N
InChI	InChI=1S/C12H15N3/c13-9-11-5-2-1-6-12(11)10-15-7-3-14-4-8-15/h1-2,5-6,14H,3-4,7-8,10H2
InChIKey	DVUNFWADPIWIAY-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

Experimental physicochemical data for 2-(Piperazin-1-ylmethyl)benzonitrile is not readily available in the surveyed literature. The following table summarizes predicted properties based on its chemical structure.

Property	Predicted Value
pKa	8.5 (most basic)
LogP	1.2
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3
Rotatable Bonds	3
Topological Polar Surface Area	41.9 Å ²

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 2-(Piperazin-1-ylmethyl)benzonitrile is not explicitly described in the available literature. However, a plausible and commonly employed

synthetic route involves the nucleophilic substitution of a halomethylbenzonitrile with piperazine. A representative protocol is outlined below.

Reaction: Nucleophilic substitution of 2-(chloromethyl)benzonitrile with piperazine.

Materials:

- 2-(chloromethyl)benzonitrile
- Piperazine (anhydrous)
- A suitable aprotic solvent (e.g., acetonitrile, dimethylformamide)
- A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
- Deionized water
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(chloromethyl)benzonitrile (1 equivalent) in the chosen aprotic solvent.
- Addition of Reagents: Add piperazine (a slight excess, e.g., 1.2 equivalents) and the base (e.g., 2-3 equivalents of potassium carbonate) to the solution. The base serves to neutralize the hydrochloric acid formed during the reaction.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Filter the solid byproducts and wash with a small amount of the reaction solvent.

- Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., dichloromethane) and water.
- Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of 2-(Piperazin-1-ylmethyl)benzonitrile.

Spectroscopic Data (Predicted)

As experimental spectra for 2-(Piperazin-1-ylmethyl)benzonitrile are not available, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

- Aromatic Protons: Signals in the range of 7.2-7.8 ppm, corresponding to the four protons on the benzonitrile ring. The substitution pattern will lead to a complex splitting pattern.
- Methylene Bridge (-CH₂-): A singlet at approximately 3.6-3.8 ppm.
- Piperazine Protons: Two sets of multiplets in the range of 2.4-2.9 ppm, corresponding to the eight protons of the piperazine ring.
- Amine Proton (-NH-): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

- Nitrile Carbon (-C≡N): A signal around 118-120 ppm.

- Aromatic Carbons: Signals in the aromatic region (125-140 ppm). The carbon attached to the nitrile group will be deshielded.
- Methylene Bridge Carbon (-CH₂-): A signal around 60-65 ppm.
- Piperazine Carbons: Signals in the range of 45-55 ppm.

Infrared (IR) Spectroscopy (Predicted):

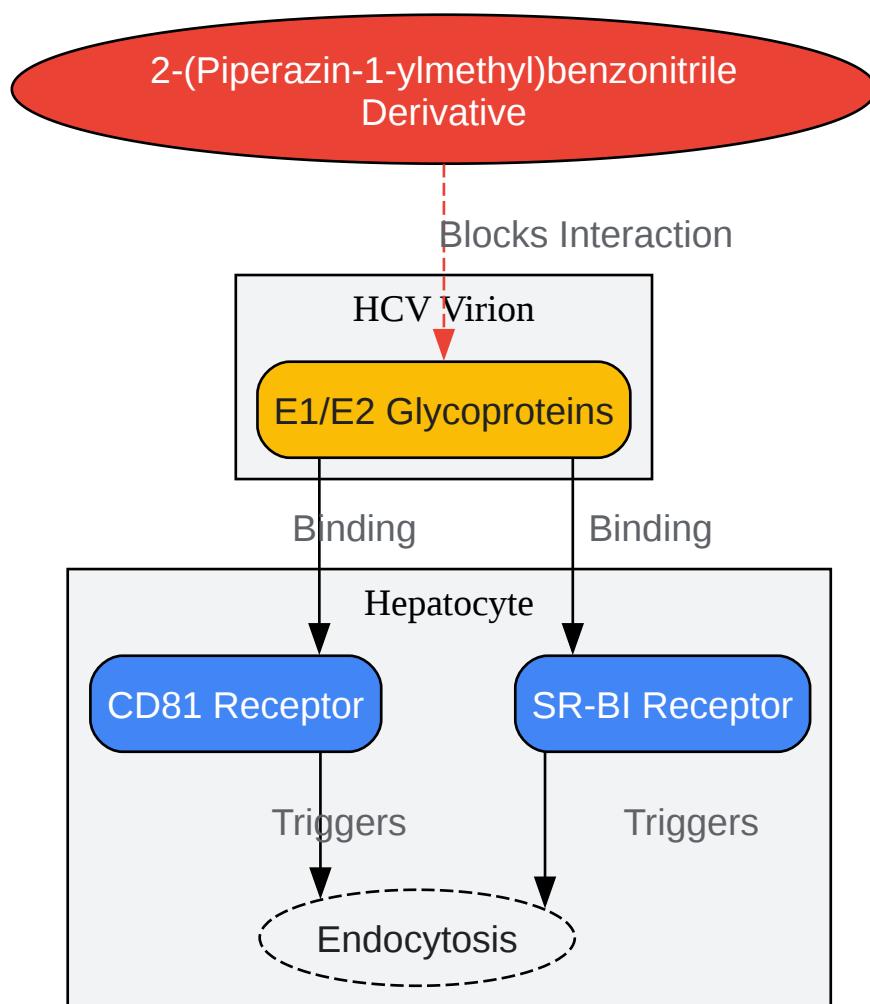
- N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ (secondary amine).
- C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
- C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
- C-N Stretch: Peaks in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (Predicted):

- Molecular Ion (M⁺): A peak at m/z = 201.
- Major Fragmentation Pathways: Likely fragmentation would involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the piperazine moiety and the cyanobenzyl cation.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for 2-(Piperazin-1-ylmethyl)benzonitrile, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities. Many piperazine-containing compounds are known to interact with central nervous system (CNS) receptors. Furthermore, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV) entry.^[3]


Potential CNS Activity:

The piperazine moiety is a common scaffold in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.^[4] These compounds often exert their effects by modulating neurotransmitter systems, such as dopaminergic and serotonergic pathways. It is plausible that 2-(Piperazin-1-ylmethyl)benzonitrile could exhibit affinity for dopamine (D₂) or serotonin (5-HT) receptors, a hypothesis that warrants experimental investigation.

Potential Antiviral Activity (HCV Entry Inhibition):

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been shown to inhibit HCV entry into host cells.^[3] The proposed mechanism involves the disruption of the interaction between the viral envelope glycoproteins and host cell receptors, such as CD81 and scavenger receptor class B type I (SR-BI).^[5] Although the core structure of 2-(Piperazin-1-ylmethyl)benzonitrile lacks the aryl substitution found in the potent HCV inhibitors, it could serve as a foundational scaffold for the development of new antiviral agents.

Below is a conceptual diagram illustrating the potential mechanism of action for HCV entry inhibition, a pathway that could be relevant for derivatives of the title compound.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway for HCV entry inhibition by a derivative.

Conclusion

2-(Piperazin-1-ylmethyl)benzonitrile is a compound of interest due to its structural relationship to a class of biologically active molecules. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectroscopic characteristics. The known pharmacological profiles of related piperazine derivatives suggest that 2-(Piperazin-1-ylmethyl)benzonitrile could serve as a valuable scaffold for the development of novel therapeutics, particularly in the areas of CNS disorders and antiviral treatments. Further experimental investigation is necessary to fully elucidate the chemical and biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. prepchem.com [prepchem.com]
- 3. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Piperazin-1-ylmethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060602#2-piperazin-1-ylmethyl-benzonitrile-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com